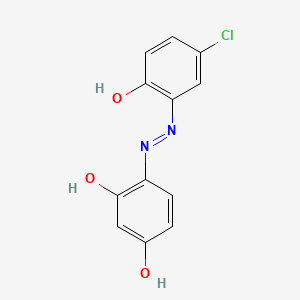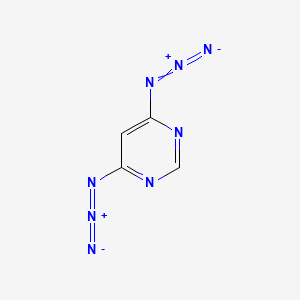
4,6-Diazidopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diazidopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of azide groups (-N₃) at the 4 and 6 positions of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diazidopyrimidine typically involves the introduction of azide groups into a pyrimidine precursor. One common method is the diazotization of 4,6-diaminopyrimidine followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods may involve continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the risks associated with handling azide compounds .
化学反応の分析
Types of Reactions: 4,6-Diazidopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can be used under conditions like heating or the presence of catalysts.
Cycloaddition Reactions: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.
Reduction Reactions: Reducing agents like LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 4,6-Diaminopyrimidine.
科学的研究の応用
4,6-Diazidopyrimidine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and explosives.
作用機序
The mechanism of action of 4,6-Diazidopyrimidine depends on its specific application. In cycloaddition reactions, the azide groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In biological systems, the azide groups can interact with biomolecules, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .
類似化合物との比較
4,6-Dihydroxypyrimidine: Known for its biological activity and used in the synthesis of various pharmaceuticals.
4,6-Dichloropyrimidine: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
4,6-Diaminopyrimidine: Used in the synthesis of dyes, pharmaceuticals, and as a precursor for other heterocyclic compounds.
Uniqueness: 4,6-Diazidopyrimidine is unique due to the presence of azide groups, which impart distinct reactivity and potential for diverse applications in organic synthesis, materials science, and medicinal chemistry. The azide functionality allows for versatile chemical transformations that are not possible with other similar pyrimidine derivatives .
特性
CAS番号 |
1500-96-5 |
|---|---|
分子式 |
C4H2N8 |
分子量 |
162.11 g/mol |
IUPAC名 |
4,6-diazidopyrimidine |
InChI |
InChI=1S/C4H2N8/c5-11-9-3-1-4(10-12-6)8-2-7-3/h1-2H |
InChIキー |
RRHDLWYSWOOREU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN=C1N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


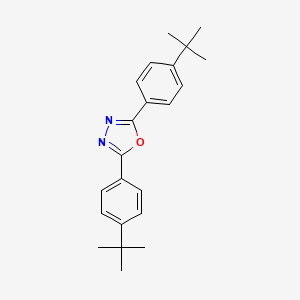
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
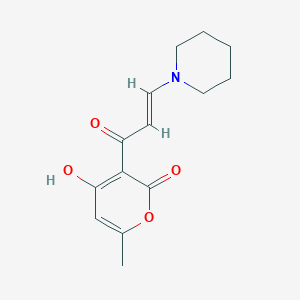
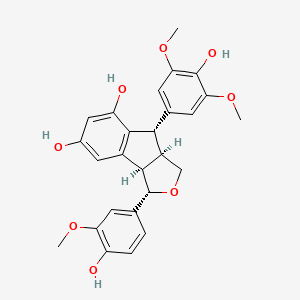
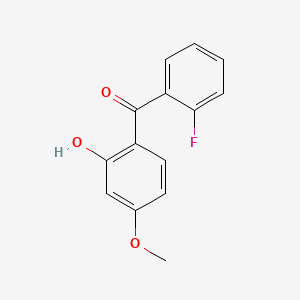
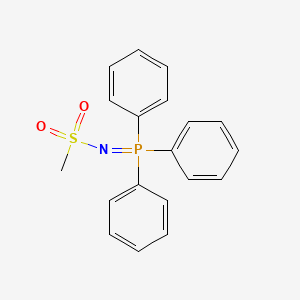
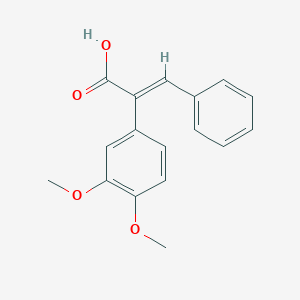
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)

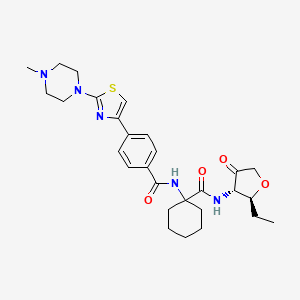
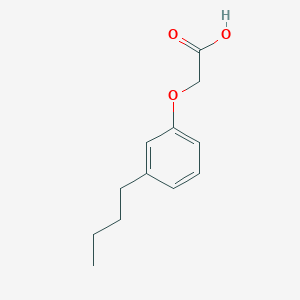

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
